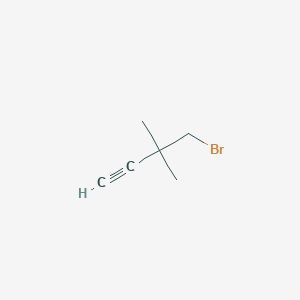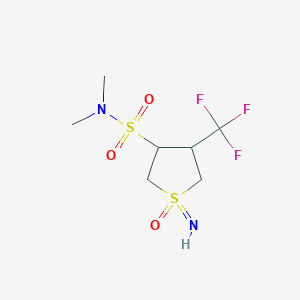
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide” is a chemical compound with the CAS Number: 2230799-72-9 . It has a molecular weight of 294.32 . The IUPAC name for this compound is 1-amino-N,N-dimethyl-4-(trifluoromethyl)-3,4-dihydro-2H-1lambda6-thiophene-3-sulfonamide 1-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h3,5-6H,4H2,1-2H3,(H2,11,13) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Molecular Conformation and Tautomeric Behavior
Studies on sulfonamide derivatives, like the one described, often explore their molecular conformation and tautomeric behavior, which are critical for their pharmaceutical and biological activities. For instance, research on similar molecules has employed spectroscopic methods to identify different tautomeric forms, indicating a direct relationship between molecular conformation and biological function (Erturk et al., 2016).
Reactivity with Nucleophiles
The reactivity of sulfonamide derivatives with nucleophiles has been studied extensively. Reactions with heteronucleophiles—amines, alcohols, thiols, and trialkyl phosphites—have been explored to understand the chemical behavior of such compounds. These reactions are fundamental for synthesizing various chemical structures with potential applications in pharmaceuticals and materials science (Timoshenko et al., 2016).
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
The synthesis of organosulfur compounds, including sulfenamides, sulfinamides, and sulfonamides, is significant for drug design and discovery. Recent advancements have focused on developing efficient and environmentally friendly processes for preparing these compounds. Innovative methods, such as oxidative coupling of thiols and amines, have streamlined synthetic routes and reduced waste, highlighting the relevance of sulfonamide derivatives in medicinal chemistry (Cao et al., 2021).
Herbicidal Activity
Research into the structure-activity relationships of sulfonamide derivatives has led to the development of novel herbicides. By understanding the biophore models of various sulfonamide structures, researchers have synthesized compounds with significant herbicidal activities. These studies not only contribute to agricultural sciences but also offer insights into the versatile applications of sulfonamide derivatives (Ren et al., 2000).
Electrophilic Sulfur Sources in Reductive Cross-Coupling
The development of redox-active benzimidazolium sulfonamides as thiolating reagents for reductive C–S bond coupling represents another application. This method has enabled the efficient and practical synthesis of sulfonamide derivatives, showcasing the utility of such compounds in organic synthesis (Zhang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHMWPZPRVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)-1lambda6-thiolane-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

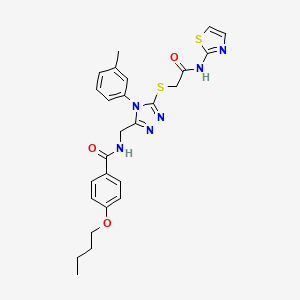

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)
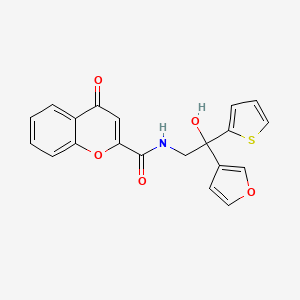
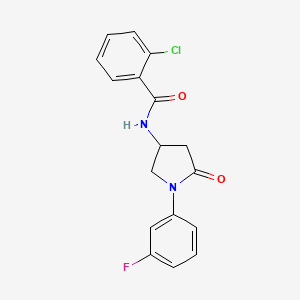
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)
![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)
![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)


![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)
